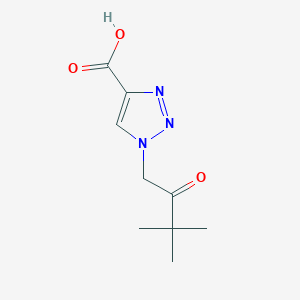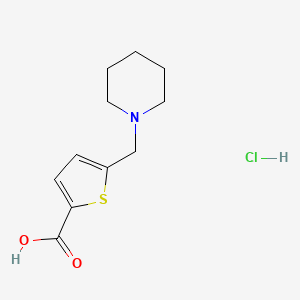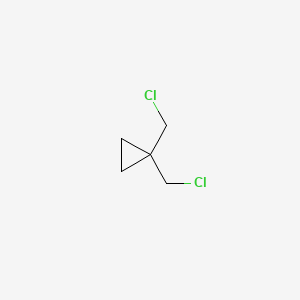
1,1-Bis-chloromethyl-cyclopropane
Vue d'ensemble
Description
“1,1-Bis-chloromethyl-cyclopropane” is a chemical compound with the molecular formula C5H8Cl2 . It has an average mass of 139.023 Da and a monoisotopic mass of 138.000305 Da .
Molecular Structure Analysis
The molecular structure of “1,1-Bis-chloromethyl-cyclopropane” consists of a cyclopropane ring with two chloromethyl groups attached .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,1-Bis-chloromethyl-cyclopropane” include a molecular weight of 139.023 Da . Further details such as boiling point, density, and melting point are not provided in the search results.
Applications De Recherche Scientifique
Synthesis of [1.1.1]Propellane
“1,1-Bis-chloromethyl-cyclopropane” is used as a starting material in the synthesis of [1.1.1]propellane . Propellanes are a class of organic compounds with three rings sharing a single common atom, which is the central carbon atom in [1.1.1]propellane. This compound has unique bonding and reactivity, making it a subject of interest in synthetic and theoretical chemistry.
Synthesis of (3-Ethynylbicyclo[1.1.1]pentan-1-yl)ethynyltrimethylsilane
Another application of “1,1-Bis-chloromethyl-cyclopropane” is in the synthesis of (3-ethynylbicyclo[1.1.1]pentan-1-yl)ethynyltrimethylsilane . This compound can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Intermediate in Organic Synthesis
“1,1-Bis-chloromethyl-cyclopropane” can act as an intermediate in various organic synthesis processes . It can be used to introduce functional groups or to build complex molecular structures.
Synthesis of Halogenated Cyclopropane Derivatives
This compound is a halogenated cyclopropane derivative . As such, it can be used in the synthesis of other halogenated cyclopropane derivatives, which have applications in medicinal chemistry and materials science.
Synthesis of 3-Chloro-2-(chloromethyl)-1-propene
“1,1-Bis-chloromethyl-cyclopropane” has been reported to be synthesized from 3-chloro-2-(chloromethyl)-1-propene . This indicates its potential use in the production of this compound, which may have further applications in organic synthesis.
Research and Development in Chemistry
Given its unique structure and reactivity, “1,1-Bis-chloromethyl-cyclopropane” can be used in research and development in chemistry . It can be used to study reaction mechanisms, develop new synthetic methods, or explore novel chemical transformations.
Propriétés
IUPAC Name |
1,1-bis(chloromethyl)cyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2/c6-3-5(4-7)1-2-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAPSFSUTMNTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis-chloromethyl-cyclopropane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526154.png)


![2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1526160.png)


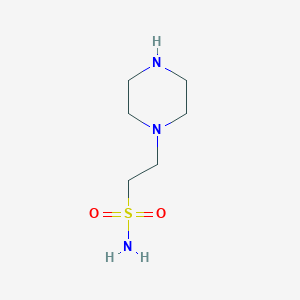
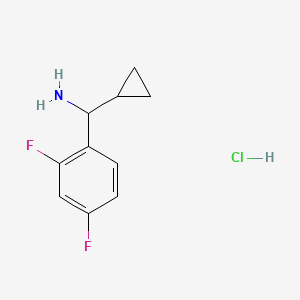

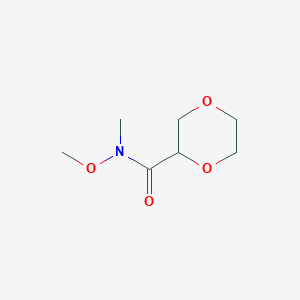
![6-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1526172.png)
![[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride](/img/structure/B1526175.png)
